Lipophilicity Advantage for ADME Prediction
6,8-Dibromo-5-chloroquinazolin-4-ol exhibits a computed XLogP3-AA value of 2.7 [1]. This is significantly higher than the value of 2.0 for 6-bromo-7-chloroquinazolin-4-ol, a compound with one less bromine atom [2]. The 0.7 unit difference in computed logP indicates substantially increased lipophilicity for the target compound, which is a key parameter influencing membrane permeability, solubility, and distribution in biological systems.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 6-bromo-7-chloroquinazolin-4-ol (CAS 17518-95-5): 2.0 |
| Quantified Difference | +0.7 logP units (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A higher logP value directly informs predictions of a compound's behavior in biological assays and can be a decisive factor in selecting a scaffold for lead optimization, making this a key differentiator for procurement in drug discovery projects.
- [1] PubChem. (2025). Compound Summary for CID 136950382, 6,8-Dibromo-5-chloroquinazolin-4-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 135742365, 6-Bromo-7-chloro-4(3H)-quinazolinone. National Center for Biotechnology Information. View Source
